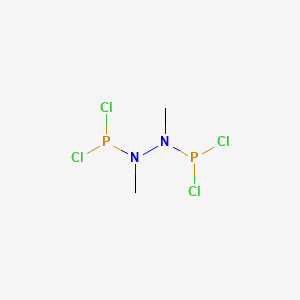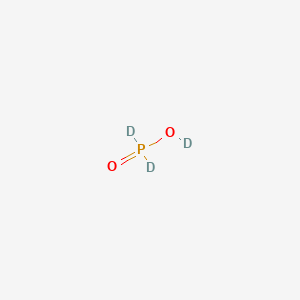
2,5-Dimethoxyterephthalic acid
Descripción general
Descripción
2,5-Dimethoxyterephthalic acid is an organic compound with the molecular formula C10H10O6 It is a derivative of terephthalic acid, where two methoxy groups are substituted at the 2 and 5 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxyterephthalic acid typically involves the methoxylation of terephthalic acid. One common method is the reaction of terephthalic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
C8H6O4+2CH3OH→C10H10O6+2H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as esterification, purification, and crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethoxyterephthalic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: 2,5-Dicarboxyterephthalic acid.
Reduction: 2,5-Dimethoxybenzyl alcohol.
Substitution: Various substituted terephthalic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dimethoxyterephthalic acid has several applications in scientific research:
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxyterephthalic acid primarily involves its ability to form coordination complexes with metal ions. The methoxy and carboxylic acid groups serve as ligands, coordinating with metal centers to form stable structures. These complexes can exhibit unique properties, such as luminescence and catalytic activity, depending on the metal ion and the coordination environment .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydroxyterephthalic acid: Similar structure but with hydroxyl groups instead of methoxy groups.
2,5-Diethoxyterephthalic acid: Similar structure but with ethoxy groups instead of methoxy groups.
Uniqueness
2,5-Dimethoxyterephthalic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups enhances its solubility in organic solvents and its ability to form stable coordination complexes. Additionally, its luminescent properties make it valuable for applications in materials science and sensing .
Propiedades
IUPAC Name |
2,5-dimethoxyterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c1-15-7-3-6(10(13)14)8(16-2)4-5(7)9(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSHXQQBOGFGTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396331 | |
| Record name | 2,5-Dimethoxyterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21004-11-5 | |
| Record name | 2,5-Dimethoxyterephthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















